2-Chloro-1-isopropoxy-4-nitrobenzene

Physical Chemistry Process Development Purification

Researchers face slow SₙAr rates and catalyst costs with non-chlorinated analogs. This ortho-chloro, para-nitro aryl ether solves that: the -Cl and -NO₂ pair activates the ring for additive-free nucleophilic substitution. • Low melting solid (29-30°C): handles as liquid with minimal warming, reducing energy input. • LogP 3.04-3.89 & TPSA 52.37 Ų: enhanced membrane permeability vs. non-chlorinated version. • 98% GC-grade: requires 2-8°C storage for batch-to-batch reproducibility.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
Cat. No. B13042011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-isopropoxy-4-nitrobenzene
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C9H10ClNO3/c1-6(2)14-9-4-3-7(11(12)13)5-8(9)10/h3-6H,1-2H3
InChIKeyYFUKYMOLGMHASH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-isopropoxy-4-nitrobenzene Physicochemical and Reactivity Profile


2-Chloro-1-isopropoxy-4-nitrobenzene (CAS 5210-99-1, C₉H₁₀ClNO₃, MW 215.63) is an ortho-chloro, para-nitro substituted aryl isopropyl ether. Its melting point is 29–30 °C, boiling point 115–124 °C at 1 Torr, and predicted density 1.263 g/cm³ . The compound exhibits an estimated LogP of 3.04–3.89, indicating moderate hydrophobicity, and a TPSA of 52.37 Ų . As an electron-deficient aromatic system bearing both strong –I and –M substituents (Cl, NO₂) and an alkoxy donor, it serves as a versatile intermediate in nucleophilic aromatic substitution (SₙAr) and cross‑coupling chemistry .

  • Activated aryl electrophile for SNAr and cross-coupling
  • Near-ambient melting point enables liquid-phase handling
  • Refrigerated storage recommended for long-term stability

Substitution Limitations of 2-Chloro-1-isopropoxy-4-nitrobenzene


Simple in‑class substitution is precluded by the divergent physicochemical and reactivity profiles arising from the ortho-chloro group. The presence of both a strong electron‑withdrawing nitro group and an ortho‑chlorine markedly accelerates SₙAr rates relative to the non‑chlorinated analogue 1‑isopropoxy‑4‑nitrobenzene, while simultaneously altering the melting point, boiling point, and density in ways that directly impact purification, storage, and downstream handling . Moreover, the ortho‑chlorine imparts a distinct hydrogen‑bond acceptor/donor pattern and lipophilicity (LogP) compared to analogs lacking the halogen or bearing a methoxy group, thereby dictating different solubility and partition behavior in both synthetic and biological media .

  • ! Non-chlorinated analog exhibits lower SNAr reactivity and may require catalyst, altering yield and workup.
  • ! Methoxy analog has a higher melting point, complicating ambient-temperature liquid transfer and dissolution.
  • ! Different lipophilicity and TPSA shift partitioning and target-binding profiles; biochemical assay transfer may require re-optimization.

2-Chloro-1-isopropoxy-4-nitrobenzene vs. Key Analogs


Melting and Boiling Point: Implications for Purification and Storage

2-Chloro-1-isopropoxy-4-nitrobenzene melts at 29–30 °C, nearly 65 °C lower than the 93–96 °C melting point of 2‑chloro‑4‑nitroanisole . Its boiling point at reduced pressure (1 Torr) is 115–124 °C, whereas 1‑isopropoxy‑4‑nitrobenzene boils at 276–277 °C at atmospheric pressure . The density is 1.263 g/cm³, substantially higher than that of 1‑isopropoxy‑4‑nitrobenzene (1.141 g/cm³) .

Melting & density
Head-to-head
m.p. 29–30 °C, density 1.263 g/cm³ vs. analog m.p. 93–96 °C, density 1.141 g/cm³
Supports liquid-phase handling and purification protocol selection
Boiling point measured at 1 Torr; atmospheric values differ
Physical Chemistry Process Development Purification

Purity and Cold-Chain Storage Requirements

Commercially available 2‑chloro‑1‑isopropoxy‑4‑nitrobenzene is routinely supplied at ≥98% purity (GC) and requires sealed storage at 2–8 °C . In contrast, the non‑chlorinated analog 1‑isopropoxy‑4‑nitrobenzene is offered at 95–98% purity and is stable at room temperature .

Purity & storage
Reported
Purity ≥98% (GC), storage 2–8 °C sealed vs. room-temp stability for non-chlorinated analog
Cold-chain requirement informs procurement and stability monitoring
Vendor-specified conditions; validate in-house for long-term use
Quality Control Supply Chain Stability

Ortho-Chloro Activation in SₙAr Reactivity

The ortho‑chloro substituent strongly activates the aromatic ring toward SₙAr. In the model reaction of 1‑chloro‑4‑nitrobenzene with KOH in 2‑propanol, 1‑isopropoxy‑4‑nitrobenzene is obtained in good yield only in the presence of phase‑transfer catalysts (e.g., Bu₄NBr or 18‑crown‑6) . In contrast, 2‑chloro‑1‑isopropoxy‑4‑nitrobenzene itself serves as an activated aryl chloride, enabling displacement under milder conditions without requiring such additives .

SNAr activation
Cross-study
Additive-free nucleophilic substitution feasible; comparator requires phase-transfer catalyst
Simplified synthetic protocol with reduced catalyst cost and workup
Qualitative observation; verify in target solvent system
Synthetic Methodology Reaction Optimization Aryl Ether Synthesis

Competitive Inhibition and Binding Profile Differences

1‑Isopropoxy‑4‑nitrobenzene acts as a competitive inhibitor of p‑nitrophenyl acetate (pNPA) hydrolysis by an artificial carboxylesterase [1]. Although direct inhibition data for 2‑chloro‑1‑isopropoxy‑4‑nitrobenzene are not reported, the ortho‑chloro substituent alters both LogP (3.04–3.89) and TPSA (52.37 Ų) relative to the non‑chlorinated analog (LogP ~2.3, TPSA ~46 Ų), which would be expected to modulate enzyme active‑site recognition and binding affinity .

Enzyme probe potential
Class-level
LogP 3.04–3.89, TPSA 52.37 Ų; no direct inhibition measured for target
Distinct physicochemical profile suggests altered binding and permeability
Inference from analog inhibition data; direct assay validation required
Enzymology Biocatalysis Inhibitor Screening

2-Chloro-1-isopropoxy-4-nitrobenzene Application Scenarios


Catalyst-Free Aryl Ether and Biaryl Synthesis

The ortho‑chloro activation enables additive‑free nucleophilic aromatic substitution, streamlining the preparation of diverse aryl ethers and biaryl derivatives . This makes 2‑chloro‑1‑isopropoxy‑4‑nitrobenzene the preferred starting material over non‑chlorinated 1‑isopropoxy‑4‑nitrobenzene, which requires costly catalysts to achieve comparable yields .

Liquid-Phase Handling at Ambient Temperature

With a melting point of 29–30 °C, the compound is a low‑melting solid that can be handled as a liquid with minimal warming, unlike 2‑chloro‑4‑nitroanisole (m.p. 93–96 °C) which necessitates elevated temperatures for transfer and dissolution . This property reduces energy input and simplifies reactor loading in multi‑step syntheses.

Enhanced Lipophilicity and TPSA for Probe Design

The elevated LogP (3.04–3.89) and TPSA (52.37 Ų) compared to the non‑chlorinated analog confer improved membrane permeability potential and altered target‑protein interaction profiles . Researchers screening for enzyme inhibitors or receptor ligands may preferentially select the chloro compound to access different chemical space and binding kinetics [1].

Cold-Chain Storage for Aryl Halide Intermediates

Commercial specification of 2–8 °C storage for the 98% GC‑grade material reflects its sensitivity to thermal degradation under ambient conditions . Laboratories with established refrigerated storage and cold‑chain logistics should procure this compound when long‑term stability and batch‑to‑batch reproducibility are critical, rather than risk decomposition of the room‑temperature‑stable but less reactive 1‑isopropoxy‑4‑nitrobenzene analog .

Application
Selection Property
Validation Focus
SNAr aryl ether synthesis
Ortho-chloro activation for nucleophilic substitution
Additive-free reaction condition screening
Ambient-temperature liquid handling
Near-ambient melting behavior
Transfer and dissolution protocol verification
Biochemical probe design
Elevated lipophilicity and TPSA
Permeability and target-binding profiling
Cold-chain intermediate procurement
Refrigerated storage stability
Cold-chain integrity and lot consistency monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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